molecular formula C21H19NO3S B11462495 3-(3,4-dimethoxyphenyl)-7-phenyl-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

3-(3,4-dimethoxyphenyl)-7-phenyl-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11462495
M. Wt: 365.4 g/mol
InChI Key: JEUWFULCNPWWBW-UHFFFAOYSA-N
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Description

3-(3,4-DIMETHOXYPHENYL)-7-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a heterocyclic compound that belongs to the class of thienopyridine derivativesThe presence of both phenyl and dimethoxyphenyl groups in its structure contributes to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHOXYPHENYL)-7-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multiple steps. One common method starts with the reaction of 4-bromoacetophenone and 3,4-dimethoxybenzaldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to form a pyridinethione precursor. Finally, the pyridinethione is reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to yield the desired thienopyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHOXYPHENYL)-7-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial activity against strains such as E. coli, B. mycoides, and C.

    Industry: May be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-7-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit microbial growth by interfering with essential cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Compounds like sulfapyridine and other pyridine-based drugs.

    Thienopyridine Derivatives: Similar compounds with variations in the substituent groups on the thienopyridine core.

Uniqueness

3-(3,4-DIMETHOXYPHENYL)-7-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE stands out due to its unique combination of phenyl and dimethoxyphenyl groups, which contribute to its distinct chemical properties and biological activities. This makes it a valuable compound for further research and development in medicinal chemistry .

Properties

Molecular Formula

C21H19NO3S

Molecular Weight

365.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-phenyl-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C21H19NO3S/c1-24-17-9-8-14(10-18(17)25-2)16-12-26-21-15(11-19(23)22-20(16)21)13-6-4-3-5-7-13/h3-10,12,15H,11H2,1-2H3,(H,22,23)

InChI Key

JEUWFULCNPWWBW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC3=C2NC(=O)CC3C4=CC=CC=C4)OC

Origin of Product

United States

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